molecular formula C6H9NO3 B12291549 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

Cat. No.: B12291549
M. Wt: 143.14 g/mol
InChI Key: MACFTFFPQDZLGV-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like 1,4-dioxane or acetonitrile (MeCN). The reaction conditions, including temperature and concentration, are optimized to achieve high yield and selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include bases (e.g., K2CO3, Cs2CO3), solvents (e.g., 1,4-dioxane, MeCN), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid is unique due to its specific functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C6H9NO3/c8-5(9)4-6(3-10-4)1-7-2-6/h4,7H,1-3H2,(H,8,9)

InChI Key

MACFTFFPQDZLGV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)COC2C(=O)O

Origin of Product

United States

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